molecular formula C11H13FO3 B2517604 (2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol CAS No. 2248184-07-6

(2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol

Cat. No. B2517604
CAS RN: 2248184-07-6
M. Wt: 212.22
InChI Key: XWSBXBUXNIQRCN-ZETCQYMHSA-N
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Description

(2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is a chemical compound that has a wide range of applications in scientific research. It is a chiral compound that contains a benzodioxin ring system and a fluorine atom. The synthesis of this compound is of great interest to many researchers due to its potential for use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of (2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol is not fully understood. However, it is thought to act by inhibiting certain enzymes involved in the development and progression of cancer.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol in lab experiments is its high enantioselectivity. This makes it a valuable starting material for the synthesis of other chiral compounds. However, one of the limitations of using this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for research involving (2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol. One area of interest is the development of new drugs and therapies based on this compound. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential applications in scientific research.

Synthesis Methods

The synthesis of (2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol can be achieved through several methods. One of the most commonly used methods is the reaction of 3,4-methylenedioxyphenylacetic acid with 2,2,2-trifluoroethanol in the presence of a Lewis acid catalyst. This method yields the desired product with high enantioselectivity.

Scientific Research Applications

(2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol has been used in various scientific research applications. It has been studied for its potential use in the treatment of cancer, as well as for its anti-inflammatory properties. Additionally, it has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

(2R)-2-(6-fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(4-13)10-3-9(12)2-8-5-14-6-15-11(8)10/h2-3,7,13H,4-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSBXBUXNIQRCN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)propan-1-ol

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